2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-ethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-2-5-7-4(3-10-5)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOVNIVTWYXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1NC(CS1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
-
Molar ratio : 1:1 L-cysteine hydrochloride to ethyl glyoxylate.
-
Cyclization : Spontaneous under reflux conditions, facilitated by HCl gas saturation.
Mechanistic Insight :
The reaction forms a Schiff base intermediate, which undergoes intramolecular cyclization. The ethyl group originates from ethyl glyoxylate, while the hydrochloride salt forms during workup with concentrated HCl.
Enzymatic Synthesis Using 2-Amino-Thiazoline-4-Carboxylic Acid
A patent-published enzymatic route utilizes 2-amino-thiazoline-4-carboxylic acid and propionaldehyde (as the ethyl group source) in aqueous solution. This method employs microbial enzymes (e.g., Alcaligenes spp.) to catalyze the conversion.
Solvent-Mediated Cyclization Under Neutral pH
Recent advancements demonstrate that thiazolidine formation occurs efficiently at physiological pH (7.4) without acid catalysis. Propionaldehyde reacts with L-cysteine in phosphate-buffered saline (PBS), forming the target compound within 30 minutes.
Protocol
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Reagents : L-cysteine (2 mM), propionaldehyde (2.5–5 equivalents).
-
Conversion : >85% within 1 minute at 5:1 aldehyde-to-cysteine ratio.
Structural Confirmation :
-NMR analysis at pD 7.4 confirms the thiazolidine ring structure (δ 3.1–4.2 ppm for CH-S and CH-N groups).
Industrial-Scale Production via Acetic Anhydride-Mediated Cyclization
A cost-effective industrial method uses acetic anhydride to accelerate cyclization. L-cysteine hydrochloride reacts with ethyl glyoxylate in ethanol under reflux, with acetic anhydride acting as a dehydrating agent.
Optimized Parameters
Workflow :
-
Condensation at 60°C for 4 hours.
Stereochemical Control in Diastereomeric Synthesis
The compound exists as a 1:1 mixture of (2R,4R) and (2S,4R) diastereomers due to the chiral C2 and C4 centers. Chiral resolution is achieved via:
a) Crystallization-Induced Diastereomer Separation
b) Enzymatic Kinetic Resolution
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Classical Condensation | 89 | 95 | 2–5 h | Industrial |
| Enzymatic | 70–85 | 98 | 16–24 h | Pilot-scale |
| Neutral pH Cyclization | 85 | 90 | 1 min | Lab-scale |
| Acetic Anhydride | 89 | 97 | 4 h | Industrial |
Purification and Characterization
a) Recrystallization
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydrogen atoms on the ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazolidine derivatives .
Scientific Research Applications
Medicinal Chemistry
ETCAH has shown promising therapeutic properties:
- Anticancer Activity : Research indicates that derivatives of thiazolidine-4-carboxylic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from thiazolidine structures demonstrated selective growth inhibition against melanoma and prostate cancer cells, with some derivatives showing GI50 values as low as 0.12 μM against leukemia cells .
- Antimicrobial Properties : Studies have evaluated the antimicrobial activity of thiazolidine derivatives against both Gram-positive and Gram-negative bacteria. Some derivatives exhibited moderate antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .
- Glutathione Precursor : ETCAH acts as a precursor to glutathione, enhancing intracellular levels in intestinal cells. This property suggests its potential role in protecting cells from oxidative stress by detoxifying reactive oxygen species .
Organic Chemistry
ETCAH serves as a versatile building block for synthesizing more complex heterocyclic compounds:
- Synthesis of Derivatives : The compound's structure allows for various modifications to create new derivatives with tailored biological activities. These derivatives can be explored for their potential as enzyme inhibitors or in drug design .
- Peptide Mimetic Studies : The incorporation of ETCAH into larger molecular frameworks aids in studying protein-protein interactions and enzyme catalysis, which are critical in understanding metabolic pathways .
Table 1: Summary of Biological Activities
Industrial Applications
In addition to its research applications, ETCAH is utilized in industrial settings:
- Material Development : The compound is being investigated for its potential use in developing new materials with specific properties such as sensors and catalysts due to its unique chemical structure .
- Pharmaceutical Formulations : ETCAH's role as a glutathione precursor positions it as a candidate for formulations aimed at enhancing cellular protection against toxins and oxidative stress .
Mechanism of Action
The mechanism of action of 2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The structural analogs of 2-ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride differ primarily in substituents at positions 2, 3, and 5 of the thiazolidine ring. Key comparisons include:
Table 1: Structural and Physical Properties of Selected Thiazolidine Derivatives
Key Observations :
- Substituent Bulk : The ethyl group in the target compound introduces moderate steric hindrance compared to smaller methyl (e.g., 2,2-dimethyl derivatives) or bulkier tetramethyl groups. This affects conformational flexibility and intermolecular interactions.
- Solubility : Hydrochloride salts generally improve aqueous solubility. However, ester derivatives (e.g., Ethyl L-thiazolidine-4-carboxylate hydrochloride) may exhibit higher lipid solubility, favoring membrane permeability in drug design.
- Thermal Stability : The tetramethyl derivative decomposes at 200°C, suggesting higher thermal stability due to increased substitution, whereas data for the ethyl analog is lacking.
Spectroscopic and Analytical Comparisons
Table 2: NMR Spectral Data for Selected Thiazolidine Derivatives (DMSO-d₆)
Key Observations :
- The absence of reported NMR data for the target compound highlights a research gap. However, analogous compounds show characteristic signals for substituents: methyl groups resonate at δ 1.45 ppm, while ethyl groups appear as triplets (δ 1.25 ppm) and quartets (δ 3.50 ppm).
- Coupling constants in $ ^1\text{H-NMR} $ (e.g., $ J = 5.2 \, \text{Hz} $ for SCH₂ protons) vary with ring conformation and substituent electronegativity.
Yield Comparison :
Pharmacological and Industrial Relevance
- Drug Degradation Products : Thiazolidine rings are present in amoxicillin degradation products (e.g., 5,5-dimethyl derivatives), where substituents influence stability and bioavailability.
- Metal Chelation: Tetramethyl derivatives act as chelating agents for heavy metals, mimicking penicillamine.
- Chiral Resolution : Ethyl-substituted thiazolidines are valuable in asymmetric synthesis due to their rigid chiral centers.
Biological Activity
2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride, also known by its IUPAC name (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride, is a cyclic secondary amino acid derivative characterized by a thiazolidine structure. This compound has garnered attention in various fields of medicinal chemistry due to its diverse biological activities, particularly in anticancer and antioxidant applications.
- Molecular Formula : C7H14ClNO2S
- Molecular Weight : 177.71 g/mol
- Structure : The compound features a five-membered heterocyclic ring containing nitrogen and sulfur atoms, which is crucial for its biological activity.
Biological Activities
Research indicates that derivatives of thiazolidine-4-carboxylic acid exhibit a range of biological activities:
-
Anticancer Activity :
- Compounds based on the thiazolidine scaffold have shown significant potential as anticancer agents. For example, studies suggest that these compounds can inhibit various enzymes and affect multiple cell lines, indicating a multi-target action mechanism .
- A specific case study demonstrated that methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride exhibited promising results against cancer cell lines, suggesting that structural modifications can enhance efficacy.
- Antioxidant Properties :
- Enzyme Inhibition :
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Binding Affinity : Interaction studies have indicated that the compound has notable binding affinities with certain enzymes and receptors, which can modulate their activity and influence cellular processes .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other thiazolidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl thiazolidine-4-carboxylate | Similar thiazolidine structure | Antiviral activity |
| Thiazolidinedione | Contains a carbonyl group adjacent to sulfur | Antidiabetic properties |
| Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride | Unique ethyl substitution | Enhanced solubility and bioactivity |
This table highlights how structural variations influence the pharmacological properties of thiazolidine derivatives.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antioxidant Activity :
- Synthesis and Evaluation :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Ethyl-1,3-thiazolidine-4-carboxylic acid hydrochloride, and what critical parameters influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation of L-cysteine hydrochloride with aldehydes or ketones in aqueous ethanol, followed by acidification with HCl. Key parameters include stoichiometric ratios (e.g., 1.1 equiv of reactants), solvent polarity (ethanol/water mixtures), and reaction time (6 hours at room temperature). Purification via silica gel chromatography (n-hexane:ethyl acetate, 3:1) is critical to isolate the hydrochloride salt . Building block catalogs suggest analogous thiazolidine derivatives require controlled pH during cyclization to avoid side reactions .
Q. How can the crystalline structure of this compound be determined using X-ray crystallography?
- Methodological Answer : The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include data collection with high-resolution detectors, structure solution via direct methods (SHELXD), and refinement with hydrogen-bonding constraints. Intermolecular O–H⋯O interactions, as observed in similar thiazolidine derivatives, should be analyzed to validate packing arrangements .
Q. What in vitro antimicrobial activity has been reported for thiazolidine-4-carboxylic acid derivatives, and how does substitution at the 2-position affect efficacy?
- Methodological Answer : Nitro- and chloro-substituted derivatives (e.g., 2-(4-nitrophenyl)- analogs) show enhanced activity against B. subtilis and P. aeruginosa compared to ciprofloxacin. Structure-activity relationship (SAR) studies indicate electron-withdrawing groups at the 2-position improve membrane penetration. Bioassays should include MIC determination via broth dilution (Table 1, ).
Advanced Research Questions
Q. How do solvent choice and reaction conditions impact the stereochemical outcome during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor cis-thiazolidine formation, while aqueous ethanol promotes trans-isomers. Stereochemical control is critical for biological activity; chiral HPLC or circular dichroism (CD) should be used to confirm configuration. Retracted studies highlight the need for reproducibility checks under inert atmospheres to prevent oxidation .
Q. What analytical techniques are recommended for detecting degradation products under accelerated stability testing?
- Methodological Answer : High-resolution LC-MS with C18 columns can identify hydrolysis products (e.g., free thiazolidine or cysteine derivatives). Pharmacopeial guidelines recommend forced degradation studies (40°C/75% RH for 6 months) and quantification of impurities like penicilloic acids using validated HPLC methods .
Q. How can computational models predict bioactivity against resistant bacterial strains?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with S. aureus FabI enzyme reveals hydrophobic interactions between the ethyl group and the active site. QSAR models trained on nitro-substituted analogs (Table 2, ) can prioritize derivatives for synthesis.
Q. How should researchers reconcile contradictory crystallographic data for thiazolidine derivatives?
- Methodological Answer : Contradictions in unit cell parameters or hydrogen-bonding networks (e.g., corrected author lists in ) require revalidation via Rietveld refinement or independent data collection. Collaborative databases like the Cambridge Structural Database (CSD) should be cross-referenced to resolve discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
